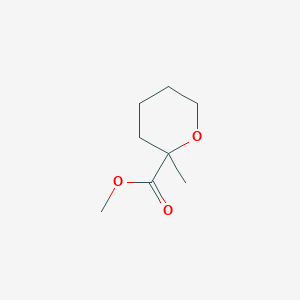
4-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-tetrazol-5-yl)benzamide is a chemical compound with the molecular formula C8H7N5O and a molecular weight of 189.17 g/mol . This compound is part of the tetrazole family, which is known for its diverse applications in medicinal and pharmaceutical chemistry . Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, and they exhibit unique chemical properties that make them valuable in various scientific fields .
Preparation Methods
The synthesis of 4-(2H-tetrazol-5-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with sodium azide and triethyl orthoformate in an acidic medium . This reaction typically proceeds under moderate conditions and yields the desired tetrazole derivative. Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and employing nontoxic reagents to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It easily reacts with acidic materials and strong oxidizers, such as acidic chlorides and anhydrides, to liberate corrosive and toxic gases . The compound also reacts with active metals to produce new compounds that can be explosive under certain conditions . Common reagents used in these reactions include acetonitrile, strong acids, and reducing agents . Major products formed from these reactions include stable metallic compounds and molecular complexes .
Scientific Research Applications
4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, tetrazole derivatives, including this compound, are investigated for their potential as antibacterial, anticancer, and antifungal agents . These compounds exhibit strong biological activity and can interact with various enzymes and receptors in organisms . In the pharmaceutical industry, tetrazole derivatives are explored for their potential to enhance the bioavailability and lipophilicity of drugs .
Mechanism of Action
The mechanism of action of 4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other xenobiotics . By inhibiting this enzyme, this compound can modulate various biochemical pathways and exert its biological effects . The compound’s ability to form stable complexes with metals also contributes to its unique mechanism of action .
Comparison with Similar Compounds
4-(2H-tetrazol-5-yl)benzamide can be compared with other tetrazole derivatives, such as 5-phenyltetrazole and 1H-tetrazole . While all these compounds share the tetrazole ring structure, they differ in their substituents and chemical properties. For example, 5-phenyltetrazole exhibits high acidic nature due to resonance stabilization, whereas this compound has unique reactivity due to its benzamide group . Other similar compounds include oteseconazole and quilseconazole, which are antifungal agents that inhibit the fungal enzyme cytochrome P450 . The uniqueness of this compound lies in its specific applications and interactions with biological targets .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-7(14)5-1-3-6(4-2-5)8-10-12-13-11-8/h1-4H,(H2,9,14)(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKFNKRQUHQHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92712-51-1 |
Source


|
| Record name | 4-(2H-1,2,3,4-tetrazol-5-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2675795.png)


![ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate](/img/structure/B2675799.png)
![N-(2-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675800.png)
![6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2675802.png)

![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)
![2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675812.png)
![3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B2675813.png)
![4-(morpholine-4-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2675814.png)
![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2675817.png)

